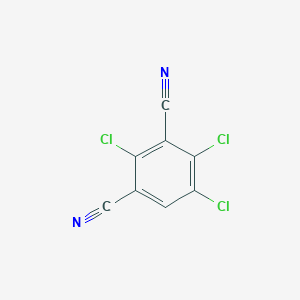

2,4,5-Trichloroisophthalonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl3N2/c9-6-1-4(2-12)7(10)5(3-13)8(6)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTVBOHNZPIICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177591 | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-03-4 | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRICHLOROISOPHTHALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDT158V252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a significant metabolite of the broad-spectrum fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). Due to the limited availability of data for 2,4,5-Trichloroisophthalonitrile, this document focuses on its hydroxylated and more extensively studied derivative. This guide is intended for researchers, scientists, and professionals in drug development and environmental science, presenting key chemical data, experimental context, and logical relationships in a clear and accessible format.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 4-Hydroxy-2,5,6-trichloroisophthalonitrile are summarized below. These properties are crucial for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈HCl₃N₂O | [1][2][3] |

| Molecular Weight | 247.47 g/mol | [2][3] |

| CAS Number | 28343-61-5 | [1] |

| IUPAC Name | 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile | [1][3] |

| Synonyms | 2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile, Hydroxychlorothalonil | [1][3][4] |

| Appearance | Crystalline solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Flash Point | 225 °C | [2] |

| Solubility | More polar than Chlorothalonil | [1] |

| Log P (Octanol-water partition coefficient) | 2.5 | [3] |

Reactivity and Stability

4-Hydroxy-2,5,6-trichloroisophthalonitrile is a chlorinated aromatic compound. It is known to be a degradation product of Chlorothalonil, formed through microbial and photolytic processes in the environment.[1] The presence of the hydroxyl group increases its polarity compared to the parent compound.[1] It has been reported to react with glutathione, which suggests a potential pathway for detoxification in biological systems.[1] The compound's stability can be affected by ultraviolet light.[1]

Spectral Data

Spectroscopic data is essential for the identification and characterization of chemical compounds. The following spectral information has been reported for 4-Hydroxy-2,5,6-trichloroisophthalonitrile:

| Spectral Data Type | Key Information | Source |

| ¹³C NMR | Spectra available | [3] |

| GC-MS | NIST Number: 60458, Total Peaks: 150, m/z Top Peak: 86, m/z 2nd Highest: 246, m/z 3rd Highest: 248 | [3] |

| MS-MS | Spectra ID: 2240744, Ionization Mode: Negative, Top 5 Peaks: 244.9074, 246.9041, 174.9704, 146.9767, 181.9432 | [3] |

Experimental Protocols

Determination of Physicochemical Properties:

-

Melting and Boiling Points: Determined using standard laboratory techniques such as capillary melting point apparatus and distillation setups under controlled pressure, respectively.

-

Solubility: Assessed by methods like the shake-flask method, where excess solute is equilibrated with a solvent at a constant temperature, followed by quantification of the dissolved solute using techniques like HPLC or UV-Vis spectroscopy.

-

Log P: Can be determined experimentally using the shake-flask method with n-octanol and water, followed by quantification of the analyte in each phase. Computational models also provide estimations.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, and the spectrum is recorded to determine the chemical environment of each carbon atom.

-

Mass Spectrometry (GC-MS, MS-MS): For GC-MS analysis, the compound is typically introduced into a gas chromatograph for separation, followed by ionization and mass analysis to determine the mass-to-charge ratio of the parent ion and its fragments. Tandem mass spectrometry (MS-MS) provides further structural information by fragmenting selected ions.

Analytical Methods for Detection: The analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in environmental and biological samples often involves extraction followed by chromatographic separation and detection.

-

Sample Preparation: May involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte from the matrix.

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for separation.[5][6][7] Detection is often achieved using mass spectrometry (MS) or an electron capture detector (ECD), which is sensitive to halogenated compounds.[6][8]

Logical Relationships and Pathways

4-Hydroxy-2,5,6-trichloroisophthalonitrile is primarily known as a metabolite of the fungicide Chlorothalonil. Understanding its formation pathway is crucial for environmental and toxicological assessments.

Caption: Formation of 4-Hydroxy-2,5,6-trichloroisophthalonitrile from Chlorothalonil.

References

- 1. Buy 4-Hydroxy-2,5,6-trichloroisophthalonitrile | 28343-61-5 [smolecule.com]

- 2. 2,4,5-Trichloro-6-hydroxyisophthalonitrile | 28343-61-5 | DBA34361 [biosynth.com]

- 3. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-Trichloro-6-hydroxyisophthalonitrile - 2,4 [sigmaaldrich.com]

- 5. cdc.gov [cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. fao.org [fao.org]

A Technical Guide to the Environmental Degradation of Chlorothalonil and the Synthesis of its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation of chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a widely used broad-spectrum fungicide. While the direct synthesis of 2,4,5-trichloroisophthalonitrile from chlorothalonil degradation is not a documented pathway in the reviewed scientific literature, this document details the established degradation routes, primarily leading to the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile. This guide provides a comprehensive overview of the environmental fate of chlorothalonil, its principal degradation products, and the analytical methodologies used for their study.

Introduction to Chlorothalonil and its Environmental Fate

Chlorothalonil is an organochlorine fungicide used to control a wide range of fungal diseases on various crops.[1][2] Due to its widespread use, understanding its environmental persistence and degradation is of significant interest. The degradation of chlorothalonil can occur through several abiotic and biotic pathways, including hydrolysis, photolysis, and microbial degradation.[1][3]

The primary degradation product of chlorothalonil is 4-hydroxy-2,5,6-trichloroisophthalonitrile (OH-CHT), which is formed through the replacement of a chlorine atom with a hydroxyl group.[1][4][5] This metabolite is often more persistent and mobile in the environment than the parent compound.[6] Other degradation products include various amide and sulfhydryl-substituted compounds.[4][7]

It is important to note that the formation of this compound, an isomer missing a chlorine atom, is not a commonly reported degradation product of chlorothalonil. The available literature primarily points towards substitution reactions rather than simple dechlorination at the 6-position.

Major Degradation Pathways of Chlorothalonil

The degradation of chlorothalonil is influenced by environmental conditions such as pH, temperature, light exposure, and microbial activity.[1][8]

Hydrolysis

Chlorothalonil is relatively stable to hydrolysis under acidic and neutral conditions. However, under basic conditions (pH 9), it degrades to form 3-cyano-2,4,5,6-tetrachlorobenzamide and 4-hydroxy-2,5,6-trichloroisophthalonitrile.[3]

Photodegradation

Photolysis is a major pathway for chlorothalonil dissipation in aquatic environments and on plant surfaces.[1] The rate of photodegradation is influenced by the light source and the presence of photosensitizers.[8] The half-life of chlorothalonil under a high-pressure mercury lamp has been reported to be as short as 22.4 minutes.[8]

Microbial Degradation

Both aerobic and anaerobic microbes can degrade chlorothalonil.[1] Under anaerobic conditions, hydrolytic dechlorination can lead to the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile.[1] Several bacterial strains capable of degrading chlorothalonil have been isolated, and the key genes involved in its biotransformation have been identified.[9]

Below is a diagram illustrating the primary degradation pathways of chlorothalonil.

References

- 1. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorothalonil - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. Biodegradation of chlorothalonil in soil after suppression of degradation [agris.fao.org]

- 6. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and analysis of the degradation products of chlorothalonil in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Photochemical degradation of chlorothalonil in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the biodegradation of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a broad-spectrum fungicide. The document synthesizes data from a range of laboratory studies, focusing on acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for key studies are described, and metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Chlorothalonil (CAS No. 1897-45-6) is an organic compound extensively used in agriculture as a non-systemic foliar fungicide to control a wide variety of fungal diseases in crops.[1][2] It is also utilized as a wood protectant, pesticide, and to control mold and mildew.[2] Given its widespread use, a thorough understanding of its toxicological profile is essential for assessing its potential risk to human health and the environment. This guide provides an in-depth analysis of laboratory findings on the toxicity of chlorothalonil.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈Cl₄N₂ | [2] |

| Molar Mass | 265.90 g·mol−1 | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 250-251 °C | [3] |

| Boiling Point | 350 °C | [3] |

| Water Solubility | 0.6-1.2 mg/L at 25°C | [3] |

| Log P (Octanol-water partition coefficient) | 2.88–3.86 | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In laboratory animals, particularly rats, orally administered chlorothalonil is incompletely absorbed, with absorption being dose-dependent.[1][3] At lower doses (up to 50 mg/kg bw), approximately 30-31% of the dose is absorbed, while at higher doses (200 mg/kg bw), absorption decreases, suggesting a saturation process.[1][3] Following absorption, the highest concentrations of chlorothalonil and its metabolites are found in the kidneys, liver, and blood.[3]

The primary metabolic pathway for chlorothalonil involves conjugation with glutathione, followed by further enzymatic processing to form mercapturic acid derivatives.[1] The major route of excretion is via the feces, with a smaller proportion excreted in the urine.[4]

References

Environmental Fate and Transport of 2,4,5-Trichloroisophthalonitrile in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroisophthalonitrile is a chemical compound of environmental interest, primarily known as a degradation product of the broad-spectrum fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). Understanding the environmental fate and transport of this metabolite is crucial for a comprehensive risk assessment of chlorothalonil use. This technical guide provides an in-depth overview of the available scientific knowledge regarding the behavior of this compound in the soil environment, including its formation, persistence, and potential for mobility. Due to the limited direct data on this compound, this guide also leverages data from its parent compound, chlorothalonil, and another major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, to infer its likely environmental behavior.

Data on Environmental Fate Parameters

Quantitative data on the environmental fate of this compound is scarce in publicly available literature. Therefore, the following table includes data for the parent compound, chlorothalonil, and its major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, to provide context and an estimate of the potential behavior of this compound. It is important to note that the persistence and mobility of this compound may differ from these related compounds.

| Parameter | Chlorothalonil | 4-hydroxy-2,5,6-trichloroisophthalonitrile | This compound |

| Soil Half-life (DT50) | 18 to 87 days (field conditions); 1 to 2 months (general)[1][2] | 36 to 220 days[3] | Data not available |

| Soil Adsorption Coefficient (Koc) | High (suggesting low mobility)[4] | Data not available (inferred to be more mobile than parent)[5] | Data not available |

| Mobility in Soil | Immobile[2] | More mobile than chlorothalonil[5] | Data not available |

Formation and Degradation in Soil

This compound is formed in the soil through the microbial degradation of chlorothalonil.[1] The degradation of chlorothalonil is influenced by several environmental factors:

-

Microbial Activity: Soil microorganisms play a significant role in the breakdown of chlorothalonil into its various metabolites.[5]

-

Soil pH: Chlorothalonil is more efficiently degraded under neutral pH conditions.[4]

-

Temperature: Higher temperatures generally increase the rate of microbial degradation.

-

Organic Matter: Degradation is more efficient in soil with a low carbon content.[4]

The degradation of chlorothalonil follows a complex pathway, leading to the formation of several intermediate compounds.

References

- 1. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorothalonil (EHC 183, 1996) [inchem.org]

- 4. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Microbial pathways for the biodegradation of 2,4,5-Trichloroisophthalonitrile.

An In-depth Technical Guide to the Microbial Biodegradation of Chlorothalonil

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the microbial biodegradation of 2,4,5,6-tetrachloroisophthalonitrile (Chlorothalonil, TPN), as there is a significant body of scientific literature available for this compound. The user's original query for "2,4,5-Trichloroisophthalonitrile" yielded negligible specific data. Chlorothalonil represents the closest chemical analog for which detailed microbial degradation pathways have been elucidated and serves as the primary subject of this technical guide.

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile, TPN) is a broad-spectrum, non-systemic organochlorine fungicide widely used in agriculture to control fungal diseases on a variety of crops.[1] Its extensive use has led to concerns about its persistence in the environment and potential toxicity to non-target organisms, including aquatic life and potentially humans.[1][2] Microbial biodegradation presents a cost-effective and environmentally sustainable approach to remediate chlorothalonil-contaminated soil and water.

This guide provides a comprehensive overview of the known microbial pathways for the biodegradation of chlorothalonil, focusing on the key microorganisms, enzymes, and metabolic intermediates involved. It is intended to be a technical resource, offering detailed experimental protocols and quantitative data to aid researchers in the field.

Microbial Pathways for Chlorothalonil Biodegradation

Microorganisms have evolved diverse enzymatic strategies to break down chlorothalonil. The primary degradation mechanisms involve hydrolytic dehalogenation, glutathione conjugation, and modifications of the cyano groups.

Pathway 1: Hydrolytic Dehalogenation

This pathway is prominently observed in Pseudomonas sp. strain CTN-3.[3] The initial and rate-limiting step is catalyzed by the Zn(II)-dependent enzyme Chlorothalonil dehalogenase (Chd) .[4][5] This enzyme replaces a chlorine atom at the C4 position with a hydroxyl group, resulting in the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-TPN), a major and more persistent metabolite.[2][4]

The overall reaction is as follows: 2,4,5,6-tetrachloroisophthalonitrile + H₂O → 4-hydroxy-2,5,6-trichloroisophthalonitrile + HCl

References

- 1. Glutathione S-transferase-mediated chlorothalonil metabolism in liver and gill subcellular fractions of channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Degradation of Chlorothalonil by Catalytic Biomaterials [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Insights into the catalytic mechanism of a bacterial hydrolytic dehalogenase that degrades the fungicide chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

Photodegradation of 2,4,5-Trichloroisophthalonitrile in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of 2,4,5-trichloroisophthalonitrile, commonly known as chlorothalonil, in aquatic environments. Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide that has been in use since 1966.[1] While it has low water solubility, its high toxicity to aquatic organisms necessitates a thorough understanding of its environmental fate.[1] Photodegradation is a primary dissipation pathway for chlorothalonil in aquatic systems.[1] This process can be influenced by various environmental factors, including the presence of natural photosensitizers like dissolved organic matter (DOM) and flavonoids.[1][2]

Executive Summary

The photodegradation of chlorothalonil in water proceeds primarily through reductive dechlorination, leading to the formation of a series of less chlorinated intermediates and ultimately other degradation products. The rate of this degradation is significantly influenced by the light source, pH of the water, temperature, and the presence of photosensitizing substances. This guide details the experimental methodologies used to study these processes, presents key quantitative data on degradation kinetics, and outlines the primary photodegradation pathways.

Data Presentation

The following tables summarize the quantitative data on the photodegradation of chlorothalonil under various experimental conditions.

Table 1: Photodegradation Half-lives of Chlorothalonil under Different Light Sources and Water Matrices

| Light Source | Water Matrix | Half-life (t½) | Reference |

| High-Pressure Mercury Lamp (HPML) | Aqueous Solution | 22.4 min | [3] |

| UV Lamp | Aqueous Solution | 82.5 min | [3] |

| Sunlight | Aqueous Solution | 123.8 min | [3] |

| UV Lamp (254 nm) | Ultrapure Water | 55.23 min | [4] |

| UV Lamp (254 nm) | Pond Water | 12.63 min | [4] |

| UV Lamp (254 nm) | Paddy Field Water | 16.36 min | [4] |

| Simulated Solar Irradiation | Distilled Water | 1 - 48 h | [5] |

| Simulated Solar Irradiation | Sea Water | 1 - 48 h | [5] |

| Simulated Solar Irradiation | River Water | 1 - 48 h | [5] |

| Simulated Solar Irradiation | Lake Water | 1 - 48 h | [5] |

Table 2: Influence of Environmental Factors on Chlorothalonil Photodegradation

| Factor | Condition | Effect on Degradation Rate | Reference |

| pH | Alkaline > Neutral > Acidic | Increased rate in alkaline solutions | [3] |

| Temperature | 10°C - 40°C | Rate doubled with every 10°C increase | [3] |

| Photosensitizers | Flavonoids (e.g., Cyanidin) | 6.7-18.3 times faster under sunlight | [2] |

| Photosensitizers | Dissolved Organic Matter (DOM) | Enhanced degradation (except in seawater) | [5] |

| Surfactants | SDS, SDBS, Tween 60, Span 20 | Photosensitizing effects | [3] |

| Surfactants | Cetyltrimethylammonium bromide (CTAB) | Photoquench effect | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of chlorothalonil photodegradation. Below are generalized protocols based on cited literature.

Aqueous Photolysis Study

Objective: To determine the rate of photodegradation of chlorothalonil in an aqueous solution under controlled irradiation.

Materials:

-

Chlorothalonil standard

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

pH buffers (for pH-dependent studies)

-

Photoreactor equipped with a light source (e.g., high-pressure mercury lamp, UV lamp, or solar simulator)

-

Quartz tubes

-

Magnetic stirrer

-

Analytical instrumentation (HPLC-UV, GC-MS, or LC-MS/MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of chlorothalonil in acetonitrile.

-

Preparation of Test Solutions: Spike the appropriate water matrix (e.g., ultrapure water, buffered solution) with the chlorothalonil stock solution to achieve the desired initial concentration (e.g., 1.88 µmol/L).[4]

-

Irradiation:

-

Fill quartz tubes with the test solution.

-

Place the tubes in the photoreactor at a controlled temperature.

-

Irradiate the samples for a defined period. Collect samples at various time intervals.

-

Run a dark control in parallel by wrapping a quartz tube in aluminum foil to assess for any non-photolytic degradation.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the sample.

-

Quench the photoreaction if necessary (e.g., by adding a solvent like acetonitrile).

-

Analyze the concentration of chlorothalonil and its degradation products using a validated analytical method.

-

Analytical Methodology: GC-MS/MS

Objective: To identify and quantify chlorothalonil and its photodegradation products.

Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

Sample Preparation:

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Extract the analytes from the aqueous samples. For SPE, a hydrophobic polymeric phase can be used.[6]

-

Solvent Exchange: If necessary, exchange the solvent to one compatible with the GC injection.

-

Derivatization (optional): Some degradation products may require derivatization to improve their volatility and thermal stability for GC analysis.

GC-MS/MS Parameters (Example):

-

Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm)[7]

-

Injection Mode: Splitless[7]

-

Carrier Gas: Helium

-

Temperature Program: Optimized for the separation of the target analytes.

-

Ionization Mode: Electron Ionization (EI)[7]

-

MS/MS Transitions:

Mandatory Visualization

Photodegradation Pathway of Chlorothalonil

The primary photodegradation pathway of chlorothalonil in aquatic environments involves a stepwise reductive dechlorination. The process is initiated by the absorption of light, leading to an excited state of the chlorothalonil molecule. This excited molecule can then undergo dechlorination, often facilitated by hydrogen atom donors in the environment.

Caption: Proposed photodegradation pathway of chlorothalonil in water.

Experimental Workflow for Aqueous Photolysis Study

The following diagram illustrates a typical workflow for studying the photodegradation of chlorothalonil in an aquatic environment.

Caption: General experimental workflow for a chlorothalonil photolysis study.

Logical Relationship of Factors Influencing Photodegradation

The rate of chlorothalonil photodegradation is a function of multiple interacting environmental factors.

Caption: Key factors influencing chlorothalonil photodegradation rate.

References

- 1. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoid-sensitized photolysis of chlorothalonil in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Photochemical degradation of chlorothalonil in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Study of chlorothalonil photodegradation in natural waters and in the presence of humic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physical and Chemical Characteristics of 2,4,5,6-Tetrachloroisophthalonitrile (Chlorothalonil)

Disclaimer: This guide details the physical and chemical characteristics of 2,4,5,6-Tetrachloroisophthalonitrile, commonly known as Chlorothalonil. The user's original request for "2,4,5-Trichloroisophthalonitrile" did not yield substantial scientific literature, suggesting a possible misidentification. 2,4,5,6-Tetrachloroisophthalonitrile is the widely studied and commercially significant compound.

Introduction

2,4,5,6-Tetrachloroisophthalonitrile, commercially known as Chlorothalonil, is a broad-spectrum, non-systemic organochlorine fungicide.[1] First registered for use in the United States in 1966, it is extensively utilized in agriculture to control a wide array of fungal diseases on various crops, turf, and ornamental plants.[1] Beyond its agricultural applications, Chlorothalonil also serves as a wood protectant, pesticide, acaricide, and a preservative in paints, resins, and emulsions to prevent mold, mildew, bacteria, and algae growth.[1] Its mode of action involves the inactivation of sulfhydryl groups in amino acids and enzymes within fungal cells, thereby disrupting their metabolism.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,5,6-Tetrachloroisophthalonitrile, along with experimental protocols for their determination, its synthesis, mechanism of action, and degradation pathways.

Physical Characteristics

2,4,5,6-Tetrachloroisophthalonitrile is a white, crystalline solid under standard conditions.[3][4] When pure, it is odorless; however, the technical grade product may have a slightly pungent odor.[4]

Table 1: Physical Properties of 2,4,5,6-Tetrachloroisophthalonitrile

| Property | Value |

| Molecular Formula | C₈Cl₄N₂ |

| Molecular Weight | 265.91 g/mol |

| Melting Point | 250-251 °C (482-484 °F)[4] |

| Boiling Point | 350 °C (662 °F) at 760 mmHg[3] |

| Density | 1.7 - 1.8 g/cm³ at 20-25 °C[3][4] |

| Vapor Pressure | < 0.01 mmHg at 104°F (40°C); 9.2 mmHg at 338.7°F (170.4°C) |

| Water Solubility | < 0.1 mg/mL at 70°F (21°C)[4] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol |

| Log P (Octanol-Water Partition Coefficient) | 2.88 - 3.86[3] |

Chemical Characteristics

3.1. Stability and Reactivity

2,4,5,6-Tetrachloroisophthalonitrile is stable in neutral or acidic aqueous media.[4] However, it undergoes slow hydrolysis under basic conditions (pH > 9).[4] It is thermally stable at ambient temperatures and stable to ultraviolet light in its crystalline state and in aqueous media.[4] When heated to decomposition, it emits toxic fumes of hydrogen chloride, nitrogen oxides, and hydrogen cyanide.[4]

3.2. Synthesis

Chlorothalonil can be synthesized through two primary routes. The most common method is the direct chlorination of isophthalonitrile.[3] An alternative method involves the dehydration of tetrachloroisophthaloyl amide using phosphoryl chloride.[3]

References

An In-depth Technical Guide on the Solubility and Stability of Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) in Organic Solvents

Disclaimer: This guide focuses on Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) due to the extensive availability of data for this compound. There is limited specific information available in the public domain regarding the solubility and stability of 2,4,5-Trichloroisophthalonitrile. Given the structural similarity, the data on chlorothalonil may provide valuable insights, but direct extrapolation should be done with caution.

This technical guide provides a comprehensive overview of the solubility and stability of chlorothalonil in various organic solvents, intended for researchers, scientists, and professionals in drug development.

Solubility Data

The solubility of a compound is a critical parameter in various scientific and industrial applications, including formulation development, environmental fate assessment, and toxicological studies. The following table summarizes the available quantitative solubility data for chlorothalonil in a range of organic solvents.

| Solvent | Temperature (°C) | Solubility (% by weight) | Solubility (g/L) |

| Acetone | 25 | 2 | 20 |

| Cyclohexanone | 25 | 3 | - |

| Dimethylformamide | 25 | 3 | 30 |

| Dimethyl sulfoxide | 25 | 2 | 20 |

| Kerosene | 25 | <1 | - |

| Methyl ethyl ketone | 25 | 2 | - |

| Xylene | 25 | 8 | 80 |

| Ethyl acetate | 20 | - | 13800 |

| Dichloromethane | 20 | - | 18000 |

Note: Data sourced from various public references. Slight variations may exist between sources.

Stability Profile

Chlorothalonil is generally stable under normal storage temperatures and in acidic to neutral aqueous media.[1][2][3] However, its stability can be influenced by pH, temperature, and exposure to light.

-

pH Stability: It is chemically stable in acidic and moderately alkaline aqueous solutions.[1][2] Hydrolysis is slow at pH values greater than 9.[2] Under basic conditions (pH 9), it can degrade to form 3-cyano-2,4,5,6-tetrachlorobenzamide and 4-hydroxy-2,5,6-trichloroisophthalonitrile.[4]

-

Thermal Stability: Chlorothalonil is thermally stable at ambient temperatures.[2]

-

Photostability: It is stable to ultraviolet radiation in its crystalline state and in aqueous media.[1][2] However, when dissolved in benzene, it can be unstable to light, forming 2,3,5-trichloro-4,6-dicyanobiphenyl as a condensation product.[2][3] Photolysis is a major degradation pathway, and the rate can be enhanced by natural photosensitizers.[5]

The primary degradation product under anaerobic conditions is the more stable metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile.[5][6]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable solubility and stability data. The following sections outline typical methodologies.

3.1. Solubility Determination

A common method for determining the solubility of a compound like chlorothalonil is the shake-flask method .

Objective: To determine the saturation concentration of chlorothalonil in a specific organic solvent at a controlled temperature.

Materials:

-

Chlorothalonil (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of chlorothalonil to a known volume of the organic solvent in a sealed flask. The excess solid ensures that saturation is reached.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed in the temperature-controlled bath for a period to allow the undissolved solid to settle. For finer suspensions, centrifuge the sample at a controlled temperature to separate the solid phase from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of chlorothalonil.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

3.2. Stability Testing

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.

Objective: To assess the stability of chlorothalonil in a specific organic solvent under defined conditions (e.g., temperature, light).

Materials:

-

Chlorothalonil solution of a known concentration in the selected organic solvent

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber with a defined light source (e.g., Xenon lamp)

-

HPLC system for analysis

-

Appropriate analytical standards for chlorothalonil and its potential degradation products

Procedure:

-

Sample Preparation: Prepare a solution of chlorothalonil in the organic solvent of interest at a known concentration.

-

Storage Conditions: Aliquot the solution into suitable, inert, sealed containers. Place the samples in stability chambers under various conditions, such as:

-

Accelerated Stability: e.g., 40 °C / 75% RH

-

Long-term Stability: e.g., 25 °C / 60% RH

-

Photostability: Expose samples to a light source as per ICH Q1B guidelines. A dark control should be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Data Evaluation: At each time point, determine the concentration of chlorothalonil remaining and identify and quantify any degradation products. The rate of degradation can then be calculated.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining solubility and stability.

Degradation Pathway of Chlorothalonil under Basic Conditions

Caption: Hydrolytic degradation of Chlorothalonil.

References

- 1. 287. Chlorothalonil (WHO Pesticide Residues Series 4) [inchem.org]

- 2. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorothalonil (EHC 183, 1996) [inchem.org]

- 4. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 5. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Analysis of 2,4,5-Trichloroisophthalonitrile in Sediment

These application notes provide detailed methodologies for the detection and quantification of 2,4,5-Trichloroisophthalonitrile, a fungicide commonly known as chlorothalonil, in sediment samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a broad-spectrum organochlorine fungicide widely used in agriculture. Due to its persistence and potential toxicity, monitoring its concentration in environmental matrices like sediment is crucial for assessing environmental contamination and ensuring ecological safety. This document outlines validated analytical methods for the extraction, cleanup, and instrumental analysis of chlorothalonil in sediment. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which offer high sensitivity and selectivity for the determination of this compound.

Experimental Protocols

Several methods have been developed for the analysis of chlorothalonil and its degradation products in sediment and soil.[1] The primary steps involve extraction of the analyte from the sediment matrix, cleanup of the extract to remove interfering substances, and subsequent analysis by chromatographic techniques.

Method 1: Ultrasound-Assisted Extraction with GC-MS Analysis

This protocol is adapted from a method developed for the simultaneous extraction of chlorothalonil and its degradates from soils and sediments.[1][2]

1. Sample Preparation and Extraction:

-

Sample Pre-treatment: Air-dry the sediment samples and sieve them to remove large debris.

-

Extraction:

-

Weigh 10 g of the dried sediment into a beaker.

-

Add a suitable surrogate or internal standard to the sample.

-

Add 50 mL of acetone.[1]

-

Place the beaker in an ultrasonic bath and sonicate for 15 minutes.[1]

-

Allow the sediment to settle and decant the acetone extract.

-

Repeat the extraction process two more times with fresh acetone.

-

Combine the acetone extracts.

-

2. Extract Cleanup:

-

Solid Phase Extraction (SPE):

-

Concentrate the combined acetone extract to approximately 1 mL using a rotary evaporator.

-

Condition a Florisil SPE cartridge by passing 5 mL of hexane through it.[1]

-

Load the concentrated extract onto the SPE cartridge.

-

Elute the cartridge with a suitable solvent mixture, such as hexane:acetone (9:1 v/v), to collect the fraction containing chlorothalonil.[1]

-

-

Sulfur Removal (if necessary): If elemental sulfur is present in the sediment, it can interfere with the GC analysis. Sulfur can be removed by passing the extract through a copper column or using gel permeation chromatography (GPC).[3]

3. Instrumental Analysis (GC-MS):

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.[1]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of chlorothalonil (e.g., m/z 266, 264, 268).

-

Method 2: Accelerated Solvent Extraction (ASE®) with HPLC Analysis

This protocol utilizes an automated extraction technique followed by liquid chromatographic analysis.

1. Sample Preparation and Extraction:

-

Sample Pre-treatment: Mix the sediment sample with a drying agent like diatomaceous earth.

-

Accelerated Solvent Extraction (ASE®):

-

Pack an ASE® cell with the prepared sediment sample.

-

Place the cell in the ASE® system.

-

Extract the sample with a suitable solvent, such as a mixture of acetone and dichloromethane, at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).[3]

-

Collect the extract in a vial.

-

2. Extract Cleanup:

-

Gel Permeation Chromatography (GPC): GPC is effective for removing high molecular weight interferences.[3]

-

Solid Phase Extraction (SPE): Use a C18 or other suitable SPE cartridge for further cleanup, similar to the procedure described in Method 1.

3. Instrumental Analysis (HPLC-UV or HPLC-MS):

-

Instrumentation: A high-performance liquid chromatograph with a UV detector or a mass spectrometer.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[4]

-

Flow Rate: Typically 1 mL/min.

-

Detector: UV detection at a wavelength where chlorothalonil has significant absorbance (e.g., 254 nm or 325 nm).[4] For higher selectivity and sensitivity, an HPLC-MS system can be employed.

-

Data Presentation

The following table summarizes the performance of different analytical methods for the determination of chlorothalonil in sediment and soil.

| Analytical Method | Extraction Technique | Cleanup Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-MS | Sonication with Acetone | SPE (Florisil) | 80 - 91 | 1 - 5 µg/kg | Not Reported | [1][2] |

| GC-MS | Shaking with Acetone/H₂SO₄ | GPC & Partitioning | Not Reported | Not Reported | 0.01 mg/kg | [5] |

| GC-MS | ASE® | GPC & SPE/Florisil | 75 - 102 | 0.6 - 3.4 µg/kg | Not Reported | [3] |

| GC-ECD/ITD | Multi-residue method | Not Specified | 89 - 104 | 0.01 mg/kg | Not Reported | [6] |

| HPLC-UV | Not Specified | SPE (C18) | Not Reported | ~0.5 µg/L | Not Reported | [4] |

| UHPLC-MS/MS | QuEChERS/SPE | Not Applicable | 84 - 115 | Not Reported | 0.5 µg/kg | [7] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of this compound in sediment.

References

- 1. Analysis of chlorothalonil and three degradates in sediment and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of chlorothalonil and three degradates in sediment and soil [pubs.usgs.gov]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. Determination of chlorothalonil metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of 2,4,5-Trichloroisophthalonitrile (Chlorothalonil) using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trichloroisophthalonitrile, commonly known as chlorothalonil, is a broad-spectrum, non-systemic fungicide used to control fungal diseases in a variety of crops.[1] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in environmental and agricultural samples. This application note provides a detailed protocol for the determination of chlorothalonil using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.

The inherent challenge in analyzing chlorothalonil lies in its susceptibility to degradation, particularly at high pH and in certain sample matrices.[2] Therefore, the presented protocol incorporates strategies to minimize analyte loss during sample preparation and analysis.

Principle

This method involves the extraction of chlorothalonil from a sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by GC-MS. The gas chromatograph separates chlorothalonil from other components in the sample extract based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies chlorothalonil based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed.

Experimental Protocols

1. Reagents and Standards

-

Solvents: Acetone, acetonitrile, toluene, and hexane (HPLC or pesticide residue grade).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, 0.1 M EDTA sodium salt solution, and concentrated sulfuric acid.[2][3]

-

Standards: Certified reference standard of this compound. A stock standard solution is typically prepared in acetone at a concentration of approximately 500 µg/mL and stored at -20°C.[1] Working standard solutions are prepared by diluting the stock solution with an appropriate solvent.

2. Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods are presented below: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for fruits and vegetables and a solvent extraction with Solid Phase Extraction (SPE) cleanup.

2.1. Modified QuEChERS Method for Fruits and Vegetables

This method is a modification of the standard QuEChERS protocol to improve the stability of chlorothalonil.[2]

-

Weigh 10 g of a homogenized, frozen sample into a 50 mL centrifuge tube.

-

Acidify the sample to a pH of approximately 1 by adding 100 µL of concentrated sulfuric acid.[2]

-

Add 10 mL of acetonitrile.

-

Close the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for another 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

The resulting supernatant (acetonitrile layer) can be directly analyzed or subjected to a dispersive SPE (d-SPE) cleanup if necessary, though some methods advise against d-SPE with PSA due to potential chlorothalonil degradation.[2]

2.2. Solvent Extraction and Solid Phase Extraction (SPE) for Various Matrices

This method is suitable for a variety of sample types, including plant materials and soil.[3][4]

-

Homogenize the sample.

-

Extract a representative portion of the homogenized sample with acetone in the presence of 0.1 M EDTA sodium salt solution to minimize degradation.[3] For some matrices like grass, an extraction with acetone:5 M sulfuric acid solution (95:5 v/v) can be used.[4]

-

Centrifuge the mixture and collect the supernatant.

-

The extract is then diluted with water and subjected to SPE cleanup using Oasis HLB cartridges.[3]

-

The cartridge is first conditioned with the appropriate solvent.

-

The diluted extract is loaded onto the cartridge.

-

The cartridge is washed to remove interferences.

-

Chlorothalonil is eluted from the cartridge with a suitable solvent.[4]

-

The eluate is then concentrated and reconstituted in a solvent suitable for GC-MS injection.

3. GC-MS Analysis

The following tables summarize typical GC-MS and GC-MS/MS parameters for the analysis of chlorothalonil.

Data Presentation

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value | Reference |

| GC System | Agilent 7890 B or equivalent | [5] |

| Injection Mode | Splitless | [5] |

| Injection Volume | 1 µL | [5] |

| Injector Temperature | 280 °C | [4] |

| Carrier Gas | Helium | [2][5] |

| Flow Rate | 1.5 mL/min (constant flow) | [5] |

| Column | DB-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent | [2][5] |

| Oven Program | Initial temp 40-120°C, hold for 1-2 min, ramp at 20-30°C/min to 220-300°C, hold for 1-5 min | [2][4] |

Table 2: Mass Spectrometry (MS) and MS/MS Parameters

| Parameter | Value | Reference |

| MS System | Agilent 7010 B Triple Quadrupole or equivalent | [5] |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | [4][5] |

| Interface Temperature | 280 °C | [5] |

| Precursor Ions (m/z) | 264, 266 | [5][6] |

| Product Ions (m/z) | From 264: 168; From 266: 133, 170 | [5][6] |

| Collision Energy | Optimized for specific instrument; typically ranges provided in instrument methods | [7] |

| Monitored Ions (SIM) | m/z values specific to chlorothalonil fragments | [4] |

Table 3: Method Validation Data Summary

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 0.003 mg/kg | Agricultural Products | [5] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | Agricultural Products | [5] |

| Recovery | 77% - 110% | Fruits and Vegetables | [3] |

| Relative Standard Deviation (RSD) | < 20% | Fruits and Vegetables | [3] |

4. Data Analysis and Quantification

Quantification is typically performed using an internal standard or matrix-matched calibration curves to compensate for matrix effects.[3] Isotope-labeled hexachlorobenzene (HCB-¹³C₆) has been used as an internal standard.[3] The peak area of the characteristic chlorothalonil ions is used for quantification.

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

High-performance liquid chromatography (HPLC) for 2,4,5-Trichloroisophthalonitrile quantification.

An Application Note and Protocol for the Quantification of 2,4,5-Trichloroisophthalonitrile using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed methodology for the quantitative analysis of this compound, a significant metabolite of the fungicide chlorothalonil, using High-Performance Liquid Chromatography (HPLC). The protocols described herein are compiled from established analytical methods and are intended to provide a robust framework for researchers in environmental monitoring, food safety, and toxicology.

Introduction

This compound, also known as 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), is the primary and most toxic metabolite of chlorothalonil, a broad-spectrum organochlorine fungicide.[1][2][3] Due to its potential environmental and health risks, sensitive and accurate quantification of this compound in various matrices is crucial.[4] High-Performance Liquid Chromatography (HPLC) offers a reliable and widely accessible technique for this purpose. This application note details an HPLC method coupled with UV detection for the determination of this compound.

Principle

The method is based on the separation of this compound from a sample matrix using reversed-phase HPLC. The analyte is then detected and quantified by a UV detector at a specific wavelength. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

-

Analytical Standard: 2,4,5-Trichloro-6-hydroxyisophthalonitrile (≥98.0% purity)[5][6]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Ultrapure)

-

Mobile Phase Modifiers: Formic acid, Ammonium acetate, Trifluoroacetic acid, Citric acid[4][7]

-

Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18), Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector

-

The following table summarizes typical chromatographic conditions for the analysis of this compound and related compounds. Researchers should optimize these conditions based on their specific instrumentation and sample matrix.

| Parameter | Condition 1 (General Purpose) | Condition 2 (UHPLC-MS/MS for high sensitivity) |

| Column | Kinetex C18 (150 mm × 4.6 mm, 5 µm)[8] or similar C18 column | Phenomenex Kinetex Polar C18 (100 × 4.6 mm, 2.6 µm)[9] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: 2 mM Ammonium acetate in waterB: Acetonitrile[4] |

| Gradient | Optimized based on analyte retention. A typical starting point is 60% A, ramping to 95% B. | 0-0.5 min, 80% A; 0.5-4 min, 80% to 20% A; 4-6 min, 20% A; 6-7 min, 20% to 80% A[4] |

| Flow Rate | 1.0 mL/min[8] | 0.7 mL/min[4] |

| Column Temperature | 25 - 40 °C[4][8] | 40 °C[4] |

| Injection Volume | 10 - 50 µL[10][11] | 2.0 µL[4] |

| Detection | UV at 289 nm[11] | MS/MS with APCI in negative ion mode[4] |

Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent such as methanol or acetonitrile. From the stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples. A typical calibration range is 0.01 to 10.00 mg/L.[8]

The sample preparation procedure will vary depending on the matrix.

-

Water Samples: For clean water samples, direct injection after filtration through a 0.45 µm syringe filter may be sufficient. For more complex water matrices or to achieve lower detection limits, solid-phase extraction (SPE) using C18 cartridges can be employed for sample cleanup and concentration.[12]

-

Solid Samples (e.g., soil, vegetables): An extraction step is required. A common approach involves extraction with an organic solvent like acetonitrile, followed by a cleanup step. A low-temperature and acidification strategy can improve recovery in challenging matrices like sulfur-rich vegetables.[4] This involves using refrigerated extraction reagents and acidifying the sample with citric acid before homogenization and extraction with a formic acid/acetonitrile solution.[4]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for the analysis of this compound (referred to as 4-hydroxy-chlorothalonil or R471811 in some literature) and its parent compound, chlorothalonil.

Table 1: Method Performance for this compound (4-hydroxy-chlorothalonil)

| Parameter | Value | Matrix | Reference |

| Linearity Range | 0.5 – 1000 ng/L | Mineral Water | [10] |

| Correlation Coefficient (r²) | 0.9988 | Mineral Water | [10] |

| Limit of Detection (LOD) | 0.003 mg/kg | Sulfur-rich vegetables | [4] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | Sulfur-rich vegetables | [4] |

| Recovery | 87.6–96.7% | Sulfur-rich vegetables | [4] |

| Retention Time | 1.82 min | Water | [10] |

Table 2: Method Performance for Chlorothalonil

| Parameter | Value | Matrix | Reference |

| Linearity Range | 0.01-10.00 mg/L | Air | [8] |

| Correlation Coefficient (r²) | > 0.999 | Spiked Samples | [8] |

| Limit of Detection (LOD) | 0.003 mg/kg | Sulfur-rich vegetables | [4] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | Sulfur-rich vegetables | [4] |

| Recovery | 76.5–91.1% | Sulfur-rich vegetables | [4] |

| Limit of Detection (LOD) | 0.5 µg/L | Water (after SPE) | [12] |

Visualizations

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: General workflow for the HPLC quantification of this compound.

This diagram shows the logical relationship of the key components in a typical HPLC system used for this analysis.

Caption: Logical relationship of components in a standard HPLC system.

References

- 1. fao.org [fao.org]

- 2. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,4,5-Trichloro-6-hydroxyisophthalonitrile PESTANAL , analytical standard 28343-61-5 [sigmaaldrich.com]

- 6. 2,4,5-Trichloro-6-hydroxyisophthalonitrile PESTANAL , analytical standard 28343-61-5 [sigmaaldrich.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. researchgate.net [researchgate.net]

- 9. sciex.com [sciex.com]

- 10. antisel.gr [antisel.gr]

- 11. cdc.gov [cdc.gov]

- 12. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of 2,4,5-Trichloroisophthalonitrile from Water Samples

Abstract

This application note provides a detailed protocol for the extraction and pre-concentration of 2,4,5-Trichloroisophthalonitrile (Chlorothalonil), a broad-spectrum fungicide, from water samples using solid-phase extraction (SPE). The described method utilizes C18 or Florisil SPE cartridges for efficient isolation of the analyte, followed by elution and analysis using gas chromatography (GC) or liquid chromatography (LC). This method is intended for researchers, scientists, and analytical professionals involved in environmental monitoring and food safety analysis.

Introduction

This compound, commonly known as chlorothalonil, is a widely used fungicide in agriculture to control fungal diseases on a variety of crops.[1] Due to its extensive use, there is a potential for contamination of surface and groundwater sources. Consequently, sensitive and reliable analytical methods are required for the determination of chlorothalonil residues in aqueous matrices. Solid-phase extraction has emerged as a robust and efficient technique for the pre-concentration and cleanup of organic pollutants from environmental samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.

This application note details a comprehensive SPE protocol for the isolation of chlorothalonil from water samples, providing a foundation for method development and routine analysis.

Data Presentation

The following table summarizes the performance data for the solid-phase extraction of this compound from water samples based on various analytical methods.

| Sorbent Type | Analytical Method | Spiked Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Florisil | GC-ECD | Not Specified | 93.47 - 100.14 | 3.97 - 10.83 | 0.0035 mg/L | Not Specified | [2] |

| C18 | LC-MS/MS | 0.1 µg/L | 70 - 120 | < 13.7 | Not Specified | Not Specified | [3] |

| Polymeric (methacrylate divinylbenzene) | GC-MS | 1 µg/L | 75.2 | 4.3 | Not Specified | Not Specified | [4] |

| Polydimethylsiloxane Fiber (SPME) | GC-ECD | Not Specified | Not Specified | < 3.0 (for distilled water) | 2.86 µg/L | Not Specified | [5] |

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of this compound from water samples. The protocol is based on established methods utilizing C18 SPE cartridges.

Materials and Reagents

-

SPE Cartridges: C18 (500 mg, 6 mL)

-

Solvents (HPLC or pesticide residue grade):

-

Methanol

-

Dichloromethane

-

Ethyl Acetate

-

Deionized Water

-

-

Reagents:

-

Hydrochloric Acid (for pH adjustment)

-

-

Glassware and Equipment:

-

Volumetric flasks

-

Pipettes

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Autosampler vials

-

Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

-

Sample Preparation

-

Collect 1 L of the water sample in a clean glass bottle.

-

If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

-

Adjust the pH of the water sample to approximately 2 with hydrochloric acid.

Solid-Phase Extraction (SPE) Protocol

-

Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the C18 cartridge to waste.

-

Pass 5 mL of dichloromethane through the cartridge to waste.

-

Pass 10 mL of methanol through the cartridge to waste.

-

Finally, pass 10 mL of deionized water (pH 2) through the cartridge to waste, ensuring the sorbent does not run dry.

-

-

Sample Loading:

-

Load the 1 L water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-elutable interferences.

-

-

Drying:

-

Dry the cartridge by applying a vacuum or passing a stream of nitrogen gas through it for approximately 10-20 minutes to remove residual water.[6]

-

-

Elution:

-

Elute the retained chlorothalonil from the cartridge with 5-10 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v). A common approach is to use two consecutive 5 mL aliquots. Collect the eluate in a clean collection tube.

-

-

Concentration and Reconstitution:

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen in a water bath at 40°C.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

-

Transfer the final extract to an autosampler vial for analysis.

-

Instrumental Analysis (GC-ECD)

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Detector: Electron Capture Detector (ECD)

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min

-

Carrier Gas: Nitrogen or Helium

-

Injection Volume: 1 µL

Mandatory Visualization

Caption: Workflow for SPE of this compound.

References

Application Notes and Protocols for Monitoring Chlorothalonil Fungicide Exposure Using Urinary Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of urinary metabolites as biomarkers for assessing human exposure to the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). It is important to note that the initially requested compound, 2,4,5-trichloroisophthalonitrile, is not a recognized metabolite of chlorothalonil. The primary and scientifically supported urinary biomarkers of chlorothalonil exposure are 4-hydroxy-2,5,6-trichloroisophthalonitrile and a series of thiol-containing metabolites . This document will focus on the detection and quantification of these validated biomarkers.

Chlorothalonil is a broad-spectrum fungicide that, upon entering the body, undergoes metabolism, primarily through conjugation with glutathione.[1] The resulting metabolites are excreted, and their presence in urine can serve as a reliable indicator of recent exposure. Monitoring these biomarkers is crucial for assessing exposure levels in occupational settings and for the general population.

Featured Biomarkers of Chlorothalonil Exposure

The primary metabolites of chlorothalonil that can be used as urinary biomarkers are:

-

4-hydroxy-2,5,6-trichloroisophthalonitrile: The major metabolite of chlorothalonil.[2][3]

-

Thiol-containing Metabolites: These include dithiomonochloroisophthalonitrile, trithiomonochloroisophthalonitrile, and their corresponding methylthio derivatives.[1]

Data Presentation

Due to a lack of extensive quantitative data for chlorothalonil metabolites in human urine within the public domain, the following table presents data for 4-hydroxy-2,5,6-trichloroisophthalonitrile detected in human serum as a reference. These values may provide an indication of the expected concentration ranges. Further research is required to establish typical urinary concentration ranges.

Table 1: Concentration of 4-hydroxy-2,5,6-trichloroisophthalonitrile in Human Serum Samples from Biomonitoring Studies [2]

| Population Studied | Sample Size (n) | Median Concentration (µg/L) | Concentration Range (µg/L) |

| Pregnant Women (Sweden) | 1808 | 4.1 | 0.2 - 38 |

| Pregnant Women (Costa Rica) | 393 | 16.1 | 0.5 - 136 |

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the processes involved, the following diagrams illustrate the metabolic pathway of chlorothalonil and the general experimental workflows for biomarker analysis.

References

Application Note: Laboratory Synthesis of 2,4,5-Trichloroisophthalonitrile Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the laboratory synthesis of 2,4,5-trichloroisophthalonitrile, intended for use as a reference standard. Reference standards are critical for the accurate calibration of analytical instruments, validation of analytical methods, and in quality control processes within the pharmaceutical and chemical industries. The synthesis route described herein is based on the direct chlorination of isophthalonitrile. Due to the lack of a specific published procedure for this exact molecule, this protocol is a proposed method derived from established principles of electrophilic aromatic substitution.

Chemical Reaction

The synthesis of this compound is proposed to proceed via the direct chlorination of isophthalonitrile using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The nitrile groups are deactivating and meta-directing; however, with a suitable catalyst and reaction conditions, polychlorination can be achieved.

Reaction Scheme:

C₆H₄(CN)₂ + 3Cl₂ --(FeCl₃)--> C₆HCl₃(CN)₂ + 3HCl

Experimental Protocol

3.1. Materials and Reagents

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

3.2. Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas scrubber (containing a solution of sodium thiosulfate or sodium hydroxide to neutralize excess chlorine)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

3.3. Synthesis Procedure

Warning: This reaction should be performed in a well-ventilated fume hood due to the use of highly toxic and corrosive chlorine gas.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid/gas-resistant gloves, must be worn at all times.

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas scrubber.

-

Charging the Flask: To the flask, add isophthalonitrile (1.0 eq) and anhydrous dichloromethane as the solvent.

-

Catalyst Addition: Carefully add anhydrous ferric chloride (0.1 eq) to the stirring solution.

-

Chlorination: Begin bubbling chlorine gas (a slight excess, ~3.3 eq) slowly into the reaction mixture through the gas inlet tube.

-

Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain the temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.

-

Quenching: Once the reaction is complete, stop the flow of chlorine gas and cool the mixture to room temperature.

-

Work-up:

-

Slowly and carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

3.4. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.

3.5. Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

-

HPLC: To determine the purity of the compound.

-

GC-MS: To confirm the molecular weight and fragmentation pattern.

-

NMR (¹H and ¹³C): To elucidate the chemical structure.

-

IR: To identify the characteristic functional groups (e.g., C≡N, C-Cl).

Data Presentation

| Parameter | Starting Material (Isophthalonitrile) | Catalyst (Ferric Chloride) | Reagent (Chlorine Gas) | Product (this compound) |

| Molecular Formula | C₈H₄N₂ | FeCl₃ | Cl₂ | C₈HCl₃N₂ |

| Molecular Weight ( g/mol ) | 128.13 | 162.20 | 70.90 | 230.45 |

| Appearance | White solid[1] | Brown solid[3] | Greenish-yellow gas[6] | Expected to be a solid |

| Purity (Expected) | >98% | >98% | >99.5% | >98% (after purification) |

| Yield (Expected) | - | - | - | 50-70% |

Safety Precautions

-

Isophthalonitrile: Harmful if swallowed or inhaled.[1][2] May cause skin and eye irritation.

-

Ferric Chloride: Corrosive.[3][4][5] Causes severe skin burns and eye damage.[3][4][5] Harmful if swallowed.[3][4]

-

Chlorine Gas: Highly toxic and corrosive.[6][7] Can cause severe respiratory tract, eye, and skin burns.[6][7] Inhalation may be fatal.[7]

-

Dichloromethane: Suspected of causing cancer. May cause skin and eye irritation.

-

Handle all chemicals in a well-ventilated fume hood and wear appropriate PPE.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 2,4,5-Trichloroisophthalonitrile in environmental monitoring research.

Application of 2,4,5-Trichloroisophthalonitrile in Environmental Monitoring Research

Application Notes for Chlorothalonil

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a non-systemic fungicide used extensively in agriculture to control fungal diseases on a variety of crops.[1] Due to its widespread use, residues of Chlorothalonil and its degradation products can be found in various environmental compartments, including soil, water, and air. Environmental monitoring is crucial to assess the extent of contamination, understand its fate and transport, and ensure compliance with regulatory limits. The primary degradation product of environmental concern is 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), which is often more persistent and mobile than the parent compound.[2][3]

Environmental Fate and Transport

Chlorothalonil has a low water solubility and a high soil adsorption coefficient, which generally limits its leaching into groundwater.[2] However, it can be transported to surface waters via runoff and spray drift.[4] The primary degradation pathways for Chlorothalonil in the environment are photolysis and microbial degradation.[2] Under anaerobic conditions, hydrolytic dechlorination leads to the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2]

Analytical Methodologies

The most common analytical techniques for the determination of Chlorothalonil and its metabolites in environmental samples are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and sensitive method for the analysis of the parent Chlorothalonil compound. It offers high selectivity and low detection limits.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly well-suited for the analysis of the more polar degradation products of Chlorothalonil, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile and other metabolites, which are not easily analyzed by GC.[4][7]

Sample preparation is a critical step and typically involves Solid-Phase Extraction (SPE) for water samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil samples.[7]

Data Presentation

Table 1: Analytical Performance Data for Chlorothalonil and its Metabolites in Water

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Chlorothalonil | GC-MS | 0.1 µg/L | - | 70-110 | [5] |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile | LC-MS | 1 µg/L | - | 70-110 | [5] |

| Chlorothalonil Metabolites (various) | UHPLC-MS/MS | - | 5-10 ng/L | - | [7] |